3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound with the molecular formula C10H10BrN3OS. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 3-bromobenzyl chloride with 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol or sulfide.
Scientific Research Applications
3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety, which is known to exhibit these activities.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique chemical structure.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl group may also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar compounds to 3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one include other triazole derivatives such as:
- 3-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-{[(4-methylphenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
These compounds share similar chemical structures but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
1247381-85-6 |
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Molecular Formula |
C10H10BrN3OS |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(15)12-13-10(14)16-6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
RWLBRGFAGDKNRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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